molecular formula C10H9ClN2O3 B13708482 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone

1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone

Cat. No.: B13708482
M. Wt: 240.64 g/mol
InChI Key: VLGDBADFZIRWJB-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone is a heterocyclic organic compound featuring a 2-pyrrolidinone ring (a five-membered lactam) substituted at the 1-position with a 2-chloro-4-nitrophenyl group. The molecular formula is C₁₀H₈ClN₂O₃, with a molecular weight of 240.64 g/mol (calculated based on substituent positions and evidence from related compounds ). The chloro and nitro groups at the 2- and 4-positions of the benzene ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClN2O3/c11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2

InChI Key

VLGDBADFZIRWJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-chloro-4-nitroaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone

  • Molecular Weight: 240.64 g/mol (vs.
  • Key Differences: The nitro and chloro groups are at positions 3 and 4 on the phenyl ring, compared to 4 and 2 in the target compound.

1-(4-Chlorophenyl)-2-pyrrolidinone

  • Molecular Weight : ~195.64 g/mol (absence of nitro group reduces molecular weight).
  • Key Differences : The lack of a nitro group diminishes electron-withdrawing effects, reducing acidity of the lactam NH and stability under oxidative conditions. Melting points for such compounds typically range from 120–150°C , lower than nitro-substituted analogs .

1-(2-Phenylethynyl)-2-pyrrolidinone

  • Molecular Weight : 185.23 g/mol.
  • Key Differences : Replacement of the chloronitrophenyl group with an ethynylphenyl group drastically reduces polarity, evidenced by a lower melting point (49–50°C ) and boiling point (301.7±25.0°C ) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone 240.64 Not reported Not reported Chloro, Nitro, Lactam
1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone 240.64 Not reported Not reported Chloro, Nitro, Lactam
1-(4-Chlorophenyl)-2-pyrrolidinone ~195.64 120–150 Not reported Chloro, Lactam
1-(2-Phenylethynyl)-2-pyrrolidinone 185.23 49–50 301.7±25.0 Ethynyl, Lactam

Notes:

  • Nitro groups increase melting points and thermal stability due to enhanced intermolecular dipole interactions .
  • Ethynyl groups reduce crystallinity, favoring liquid or low-melting solid states .

Biological Activity

1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against human lung adenocarcinoma (A549) cells. In vitro studies have demonstrated that it can reduce cell viability significantly.

Table 2: Anticancer Activity Against A549 Cells

Compound ConcentrationCell Viability (%)Reference
100 µM66%
50 µM75%
Control (Cisplatin)50%

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This dual mechanism contributes to its antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

In a study published in the Chemical and Pharmaceutical Bulletin, researchers evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study found that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound against A549 cells. The results indicated that treatment with this compound at a concentration of 100 µM reduced cell viability to approximately 66%, demonstrating its potential as an effective anticancer agent . The study also highlighted its selectivity towards cancerous cells compared to non-cancerous cells.

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